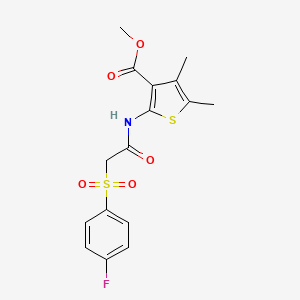

Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5-dimethylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO5S2/c1-9-10(2)24-15(14(9)16(20)23-3)18-13(19)8-25(21,22)12-6-4-11(17)5-7-12/h4-7H,8H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQBUCQUSAJILB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. The compound features a thiophene ring, a sulfonamide group, and a fluorinated phenyl group, which contribute to its unique chemical properties and potential interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 351.38 g/mol. The presence of the 4-fluorophenyl group enhances the compound's electronic characteristics, potentially influencing its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing thiophene rings often exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activities of this compound are summarized below:

Antitumor Activity

Several studies have demonstrated the antitumor potential of thiophene derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines, including breast cancer and glioblastoma.

- Case Study : A study involving thiophene derivatives reported IC50 values in the nanomolar range against glioblastoma multiforme cells, indicating potent antiproliferative activity .

Antimicrobial Activity

The antimicrobial properties of thiophene-containing compounds are well documented. Research has shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Research Findings : A related compound exhibited broad-spectrum antimicrobial activity, suggesting that modifications to the thiophene structure can enhance efficacy against microbial pathogens .

Anti-inflammatory Effects

Thiophene derivatives have also been investigated for their anti-inflammatory properties. The presence of sulfonamide groups is believed to play a role in mediating these effects.

- Experimental Evidence : In vitro assays demonstrated that certain thiophene derivatives could significantly reduce pro-inflammatory cytokine production in activated macrophages, highlighting their potential as anti-inflammatory agents .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in tumor progression or inflammation.

Data Table: Biological Activities Summary

Scientific Research Applications

Antiviral Properties

Research indicates that compounds similar to methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5-dimethylthiophene-3-carboxylate exhibit antiviral activities. For instance, studies on related sulfonamide derivatives have shown promising results against HIV-1. A notable compound from these studies demonstrated an EC50 value of 0.71 µM and a selectivity index of 152.87, indicating strong antiviral efficacy with minimal cytotoxicity .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway have been investigated for their ability to reduce inflammation. Compounds with similar frameworks have shown effectiveness in preclinical models, suggesting that this compound could also play a role in this therapeutic area .

Cancer Research

The compound's ability to inhibit specific pathways involved in cancer progression is under investigation. For example, dual inhibitors targeting both p38α MAPK and phosphodiesterase 4 (PDE4) have shown promise in reducing tumor necrosis factor alpha release, which is critical in inflammatory responses associated with cancer . The structural similarity of this compound to these inhibitors suggests it may also possess anticancer properties.

Drug Development

The unique combination of functional groups in this compound makes it a candidate for further drug development. Its sulfonamide group can enhance solubility and bioavailability, while the thiophene ring may provide additional pharmacological benefits. Investigations into its mechanism of action are ongoing to elucidate its potential as a therapeutic agent .

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound A (related sulfonamide) | 0.71 ± 0.37 | 0.032 ± 0.009 | 21.37 |

| Compound B (p38 MAPK inhibitor) | 6.07 ± 2.93 | 2.72 ± 1.09 | 47.69 |

Case Studies

- Antiviral Activity Study : A study published in Journal of Medicinal Chemistry examined the antiviral activity of various sulfonamide derivatives against HIV-1 and found that compounds with similar structures to this compound exhibited significant antiviral effects .

- Inflammation Inhibition : Research focusing on p38 MAPK inhibitors revealed that compounds targeting this pathway significantly reduced TNFα levels in preclinical models of inflammation. The potential application of this compound in this context is currently being explored .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several classes of molecules:

Sulfonamide-Containing Piperazine Derivatives ()

Compounds such as 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6j) and N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) feature fluorinated aryl groups and sulfonamide linkages. Key differences include:

- Core Structure : The target compound uses a thiophene ring, whereas compounds rely on piperazine or benzenesulfonamide cores.

- Bioactivity Implications : Piperazine derivatives are often associated with central nervous system (CNS) targeting, while thiophene-based molecules may exhibit antimicrobial or anti-inflammatory properties .

Thiophene-Based Acrylamides ()

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (e.g., 3a-3k) share the 4,5-dimethylthiophene scaffold but replace the sulfonylacetamido group with cyanoacrylamido substituents.

Sulfonylurea Herbicides ()

Compounds like metsulfuron methyl ester incorporate sulfonylurea bridges and triazine rings, contrasting with the target compound’s acetamido-thiophene structure. The absence of a urea moiety in the target compound suggests divergent applications (e.g., pharmaceuticals vs. agrochemicals) .

Physical Properties

Q & A

Q. Basic

- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., COX-2 for anti-inflammatory potential) at 1–100 µM concentrations .

- Cell Viability Assays : Use MTT or resazurin in cancer lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Molecular Docking : Preliminary computational screening against targets like EGFR or PARP to prioritize assays .

How can computational modeling predict target interactions?

Q. Advanced

- Molecular Docking : Tools like AutoDock Vina simulate binding poses to receptors (e.g., sulfonyl groups interacting with ATP-binding pockets) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., using GROMACS) .

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine’s electron-withdrawing effect) with activity trends .

What derivatization strategies enhance pharmacological potential?

Q. Advanced

- Oxidation : Convert thiophene’s sulfur to sulfone for improved metabolic stability .

- Substitution : Introduce electron-deficient groups (e.g., nitro) at the 4-fluorophenyl ring to enhance target affinity .

- Prodrug Design : Ester hydrolysis to free carboxylic acid in vivo for increased solubility .

Which purification techniques are effective for this compound?

Q. Basic

- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.